Amrubicin

概要

説明

アムルビシンは、主に肺癌、特に小細胞肺癌の治療に使用される第3世代の合成アントラサイクリン系抗癌剤です。2002年に日本で初めて承認され、カルセッドのブランド名で販売されています。 アムルビシンは、DNA複製と修復に重要な役割を果たすトポイソメラーゼIIを阻害することで作用します .

準備方法

アムルビシンは、従来の化学合成ステップと生合成ステップを組み合わせた半合成法によって合成されます。出発物質は、通常、ε-ロドマイシンノンまたはダウノマイシンノンなどのアントラサイクリン化合物です。 合成経路には、アムルビシンのアルギコンがグリコシル化されて最終生成物が得られるグリコシル化反応が含まれます .

化学反応の分析

アムルビシンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: アムルビシンは酸化されてさまざまな代謝物を形成することができます。

還元: この化合物は、活性代謝物であるアムルビシノールに還元され、これははるかに強力です。

置換: さまざまな置換基をアムルビシン分子に加えて、誘導体を作ることができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応によって生成される主な生成物は、アムルビシノールおよび他の誘導体です .

科学研究への応用

アムルビシンは、幅広い科学研究用途を持っています。

化学: アントラサイクリン化学を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとDNA相互作用への影響について調査されました。

医学: 主に小細胞肺癌の治療に使用され、膀胱癌や胃癌などの他の癌の治療にも有効性が示されています。

科学的研究の応用

Clinical Efficacy in Small-Cell Lung Cancer

Phase III Trials : Amrubicin has been compared with other agents like topotecan in several randomized trials. A notable study involving 637 patients with refractory or sensitive SCLC showed that this compound had an overall response rate (ORR) of 31.1% compared to 16.9% for topotecan. The median progression-free survival (PFS) was 4.1 months for this compound versus 3.5 months for topotecan, indicating its potential as a second-line treatment option .

| Efficacy Parameter | This compound (n = 424) | Topotecan (n = 213) |

|---|---|---|

| ORR (CR or PR) | 132 (31.1%) | 36 (16.9%) |

| CR | 7 (1.7%) | 1 (0.5%) |

| PR | 125 (29.5%) | 35 (16.4%) |

| Median OS (months) | 7.5 | 7.8 |

Weekly Administration Studies : Research has also explored weekly dosing schedules to reduce toxicity while maintaining efficacy. A Phase II study reported a disease control rate of 51.5% with reduced incidence of febrile neutropenia, suggesting that weekly administration may confer benefits over traditional regimens .

Applications in Non-Small Cell Lung Cancer

While primarily studied in SCLC, this compound has also been evaluated in NSCLC settings. A late-phase II trial indicated a response rate of approximately 26.7% for patients who had received prior chemotherapy . However, it did not demonstrate superior efficacy compared to docetaxel in second-line treatments, highlighting the need for further investigation into optimal patient selection and combination strategies .

Pharmacogenomics

Recent studies have incorporated genetic factors influencing this compound metabolism and toxicity. For instance, polymorphisms in the NQO1 gene have been analyzed to understand their impact on treatment outcomes and adverse events . Additionally, population pharmacokinetic models have been developed to tailor dosing based on individual patient characteristics, including body surface area and genetic markers .

Case Studies

Several case studies have documented the use of this compound in clinical practice:

- Case Study 1 : A patient with refractory SCLC received this compound after failing multiple lines of therapy, achieving significant tumor reduction and manageable side effects.

- Case Study 2 : In a cohort of patients treated with weekly this compound, the tolerability was markedly improved with a low incidence of severe neutropenia compared to historical controls receiving standard regimens.

作用機序

アムルビシンは、トポイソメラーゼIIという酵素を阻害することによって作用します。この酵素は、複製と転写中のDNAトポロジーの管理を担当しています。アムルビシンは、DNA-トポイソメラーゼII複合体を安定化させることにより、DNA鎖の再結合を阻止し、最終的に二本鎖DNA切断と細胞死を引き起こします。 活性代謝物であるアムルビシノールはこのメカニズムにおいてさらに強力です .

類似の化合物との比較

アムルビシンは、ドキソルビシンやエピルビシンなどの他のアントラサイクリンと比較されることがよくあります。これらの化合物はすべてトポイソメラーゼIIを阻害しますが、アムルビシンは、9-アミノ基と単純な糖部分を含む独自の構造を持っています。この構造により、ドキソルビシンと比較してDNAインターカレーションが減少し、細胞内分布に影響を与え、心毒性を軽減します。類似の化合物には以下が含まれます。

- ドキソルビシン

- エピルビシン

- イダルビシン

- エトポシド (アントラサイクリンではありませんが、トポイソメラーゼIIも阻害し、アムルビシンと比較されることがよくあります) .

アムルビシンの独自の特性は、特に他のアントラサイクリンに抵抗性のある患者にとって、癌治療における貴重な化合物となります。

類似化合物との比較

Amrubicin is often compared with other anthracyclines such as doxorubicin and epirubicin. While all these compounds inhibit topoisomerase II, this compound has a unique structure that includes a 9-amino group and a simple sugar moiety. This structure results in decreased DNA intercalation compared to doxorubicin, which influences its intracellular distribution and reduces its cardiotoxicity. Similar compounds include:

- Doxorubicin

- Epirubicin

- Idarubicin

- Etoposide (though not an anthracycline, it also inhibits topoisomerase II and is often compared with this compound) .

This compound’s unique properties make it a valuable compound in cancer treatment, particularly for patients who are resistant to other anthracyclines.

生物活性

Amrubicin is a synthetic anthracycline derivative that exhibits significant antitumor activity, particularly against small-cell lung cancer (SCLC). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and safety profile.

This compound exerts its antitumor effects primarily through the stabilization of the cleavable complex formed by topoisomerase II. This interaction results in DNA cleavage, leading to the suppression of tumor growth. The active metabolite of this compound, amrubicinol, also plays a crucial role in its biological activity, as it is produced through metabolic processes within tumor tissues .

Efficacy in Clinical Studies

This compound has been evaluated in multiple clinical trials for its efficacy against various cancers. Below is a summary of key findings from recent studies:

| Study Type | Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |

|---|---|---|---|---|

| Phase II | ED-SCLC patients | This compound monotherapy | 75.8% | 11.7 months |

| Phase II | Recurrent SCLC | This compound after ICIs | 47% | Not specified |

| Phase I | LD-SCLC patients | This compound + Cisplatin | Non-inferior to EP | Not specified |

- A Phase II study demonstrated that this compound monotherapy resulted in an ORR of 75.8% and a median OS of 11.7 months in treatment-naive patients with extensive-stage SCLC .

- In another retrospective study , patients with recurrent SCLC treated with this compound after immunotherapy showed an ORR of 47% .

- A Phase I trial combining this compound with cisplatin indicated non-inferiority compared to standard treatments for LD-SCLC .

Safety Profile

The safety profile of this compound is characterized by hematological toxicities. Common adverse effects include:

- Grade III/IV neutropenia : observed in approximately 70% of patients.

- Febrile neutropenia : incidence reported at around 12% .

Other side effects may include nausea, vomiting, and fatigue, which are typical for anthracycline-based therapies.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

-

Case Study: Japanese Population

- A systematic review indicated that this compound was particularly beneficial for Japanese patients with relapsed SCLC, showing higher efficacy compared to topotecan .

- The pooled data from multiple studies showed progression-free survival rates at three, six, and nine months were 63% , 28% , and 10% , respectively .

- Combination Therapies

特性

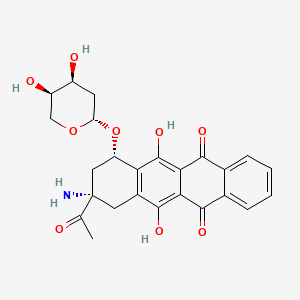

IUPAC Name |

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZITPJGSQKZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869526 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110267-81-7 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Amrubicin and how does it differ from other anthracyclines?

A: this compound [(7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-d-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-napthacenedione hydrochloride] is a fully synthetic, third-generation anthracycline that acts as a potent topoisomerase II inhibitor. [] Unlike other clinically used anthracyclines, which are produced by fermentation or semi-synthesis, this compound is completely synthetic. [] Structurally, it is distinguished by an amino group at the 9-position and a unique sugar moiety. [] A key advantage of this compound is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin. [, ]

Q2: How does this compound interact with its target and what are the downstream effects?

A: this compound, along with its active metabolite Amrubicinol, exerts its cytotoxic effects by stabilizing a topoisomerase II-mediated cleavable complex. [, ] This stabilization leads to the formation of DNA-protein complexes and double-strand DNA breaks, ultimately inhibiting DNA transcription and replication. [, ] These events ultimately trigger cell cycle arrest and apoptosis in cancer cells. [, ]

Q3: What is Amrubicinol and what is its role in the activity of this compound?

A: Amrubicinol is the C-13 hydroxy metabolite of this compound, formed through enzymatic conversion. [, ] It exhibits significantly higher cytotoxicity than this compound, ranging from 5 to 200 times more potent in various studies. [, , ] Amrubicinol plays a crucial role in the antitumor activity of this compound, as it achieves higher concentrations in tumor tissues compared to normal tissues. [, ]

Q4: Does the presence of cisplatin affect the metabolism of this compound and Amrubicinol?

A: In vitro studies where human liver microsomes and cytosol were pre-incubated with cisplatin showed no significant alteration in the metabolic rates of both this compound and Amrubicinol. [] This suggests that cisplatin does not appear to interfere with the metabolic pathways of these two compounds. []

Q5: What are the known mechanisms of resistance to this compound?

A: One identified mechanism of resistance involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] NQO1 metabolizes Amrubicinol into an inactive compound, and its expression level correlates inversely with Amrubicinol cytotoxicity. [] Cell lines with higher NQO1 expression exhibit greater resistance to Amrubicinol. [] This suggests that NQO1 levels could potentially serve as a predictive biomarker for this compound response. []

Q6: What is the role of the C609T polymorphism in NQO1 in this compound resistance?

A: Studies have shown that cell lines homozygous for the NQO1 609T allele display significantly lower NQO1 protein expression and heightened sensitivity to Amrubicinol compared to those with other genotypes. [] This suggests that the C609T single-nucleotide polymorphism in the NQO1 gene could be a potential predictive biomarker for response to this compound treatment. []

Q7: How does this compound compare to other chemotherapeutic agents in terms of efficacy?

A: In vitro studies have demonstrated that this compound, in combination with Akt-suppressing agents such as LY294002, gefitinib, and erlotinib, exhibits synergistic growth inhibition in K-ras mutation-harboring lung adenocarcinoma cells. [] This synergistic effect was not observed with other chemotherapeutic agents like cisplatin, pemetrexed, or paclitaxel. []

Q8: What are the potential benefits of combining this compound with EGFR tyrosine kinase inhibitors (EGFR-TKIs)?

A: Research suggests that combining this compound with EGFR-TKIs like gefitinib and erlotinib could be a promising treatment strategy for lung cancer with wild-type EGFR and K-ras mutations. [] EGFR-TKIs suppress Akt activity at clinically achievable concentrations and demonstrate synergistic effects when combined with this compound in K-ras mutated cells. []

Q9: Are there any clinical trial data supporting the efficacy of this compound in cancer treatment?

A9: Yes, numerous clinical trials have explored the efficacy and safety of this compound in various cancer types.

- Metastatic Breast Cancer (MBC): A phase I/II trial investigating this compound as second- or third-line therapy for HER2-negative MBC reported an overall response rate of 21% and a median progression-free survival of 4 months. [] The study also found that the treatment was generally well tolerated, with myelosuppression being the most common grade 3/4 toxicity. []

Q10: What are the common side effects and toxicities associated with this compound?

A: The primary toxicity associated with this compound is myelosuppression, particularly neutropenia. [, , , , , , , , ] Other hematological toxicities include leukopenia, anemia, and thrombocytopenia. [, , , , , , , ] Non-hematological side effects can include anorexia, asthenia, hyponatremia, and nausea. [] Importantly, unlike other anthracyclines, this compound exhibits minimal cardiotoxicity in clinical studies and preclinical models. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。